molecular formula C23H16ClN3O6 B2700433 3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887873-27-0

3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2700433
CAS No.: 887873-27-0
M. Wt: 465.85
InChI Key: KOPYNQDDMLOZRP-UHFFFAOYSA-N
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Description

3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Amidation Reaction:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or other strong bases.

Major Products

    Reduction of Nitro Group: 3-(4-chloro-3-aminobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide.

    Substitution of Chloro Group: 3-(4-methoxy-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide.

Scientific Research Applications

3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.

    Biology: Studying the interaction of this compound with biological macromolecules.

    Material Science: Use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in hydrogen bonding and van der Waals interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The benzofuran core provides a rigid scaffold that can enhance specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide: Lacks the methoxy group, which may affect its electronic properties.

    3-(4-chloro-3-nitrobenzamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.

Uniqueness

The presence of the methoxy group in 3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide distinguishes it from similar compounds, potentially enhancing its solubility and electronic properties, making it a unique candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6/c1-32-15-9-7-14(8-10-15)25-23(29)21-20(16-4-2-3-5-19(16)33-21)26-22(28)13-6-11-17(24)18(12-13)27(30)31/h2-12H,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPYNQDDMLOZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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